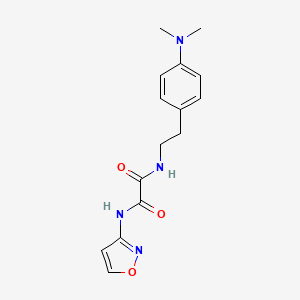

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c1-19(2)12-5-3-11(4-6-12)7-9-16-14(20)15(21)17-13-8-10-22-18-13/h3-6,8,10H,7,9H2,1-2H3,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPENZLARDMWFSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction.

Attachment of the Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the phenethyl precursor is replaced by the nucleophile.

Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the isoxazole derivative with oxalyl chloride, followed by the addition of the dimethylamino phenethylamine.

Industrial Production Methods

Industrial production of N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of less toxic and more cost-effective catalysts.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent due to the presence of the isoxazole ring.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The following table compares the target compound with two structurally related oxalamide derivatives from the provided evidence:

*Hypothetical data for the target compound, calculated based on structural analysis.

Key Observations:

N1 Substituent Diversity: The target compound’s N1 group is a phenethyl chain with a para-dimethylamino group, which may enhance lipophilicity and solubility in protonated forms. The compound incorporates a piperazine ring linked to a 2-fluorophenyl group. The fluorine atom likely improves metabolic stability, while the piperazine’s basicity could enhance blood-brain barrier penetration . The chlorine atom may increase electrophilicity, affecting target binding .

N2 Substituent Variations :

- The target compound and compound share the isoxazol-3-yl group at N2, suggesting conserved hydrogen-bonding capacity.

- The compound substitutes this with a 3,4-dimethoxyphenyl group, which increases electron density and may alter solubility or receptor affinity .

Molecular Weight and Complexity :

Research Findings and Trends

- Oxalamide derivatives are explored for kinase inhibition, antimicrobial activity, and CNS targeting. The compound’s piperazine moiety aligns with CNS drug design, while the target compound’s dimethylamino group may offer similar advantages .

- Structural modifications at N1 significantly alter potency and selectivity. For example, bulky groups (e.g., ) may enhance affinity but reduce membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.